
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by its unique structure, which includes an ethyl group at the third position, a methyl group at the sixth position, and a phenyl group at the fifth position, along with a hydroxyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyrazine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Formation of 3-ethyl-6-methyl-5-phenylpyrazin-2-one.
Reduction: Formation of 3-ethyl-6-methyl-5-phenyl-1,2-dihydropyrazine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the second position allows for hydrogen bonding with biological molecules, which can influence enzyme activity and receptor binding. The compound’s structure also allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-phenylpyrazin-2-ol: Lacks the ethyl group at the third position.
6-Methyl-5-phenylpyrazin-2-ol: Lacks the ethyl group at the third position and the methyl group at the sixth position.
3-Ethyl-5-phenylpyrazin-2-ol: Lacks the methyl group at the sixth position.
Uniqueness: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-ethyl-6-methyl-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-3-11-13(16)14-9(2)12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
NMOQXWUVAQYRLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(NC1=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


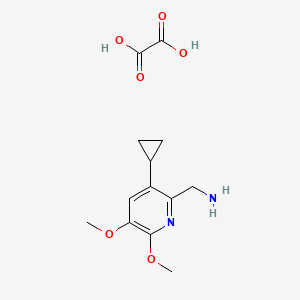
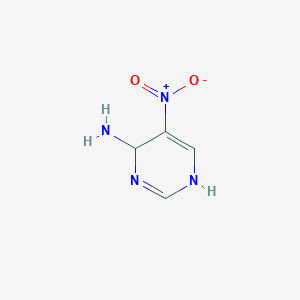
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)


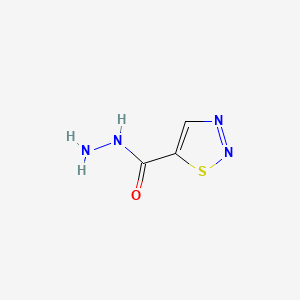
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

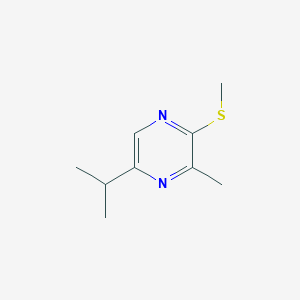
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

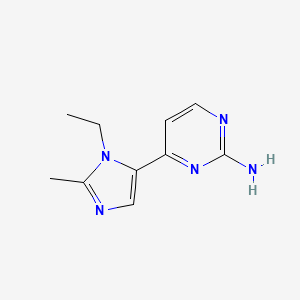
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

